molecular formula C5H7F2NO2 B1441297 3,3-Difluoro-5-hydroxypiperidin-2-one CAS No. 1256080-98-4

3,3-Difluoro-5-hydroxypiperidin-2-one

Cat. No.: B1441297
CAS No.: 1256080-98-4
M. Wt: 151.11 g/mol
InChI Key: IGLPGCSKRIFQMC-UHFFFAOYSA-N
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Description

3,3-Difluoro-5-hydroxypiperidin-2-one (CAS 1256080-98-4) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C5H7F2NO2 and a molecular weight of 151.11 g/mol, is characterized by a piperidin-2-one core functionalized with both a hydroxy group and two fluorine atoms at the 3-position . The incorporation of fluorine atoms is a common strategy in lead optimization, as it can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . Its primary research value lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. Specifically, this compound serves as a critical precursor in the synthesis of 3,3-difluoro-piperidine derivatives that function as NR2B NMDA receptor antagonists . This class of compounds is being actively investigated for the potential treatment of a wide range of neurological disorders and conditions, including pain, Alzheimer's disease, Parkinson's disease, epilepsy, migraine, and traumatic brain injury . The unique stereoelectronic properties of the gem-difluoro group can mimic a carbonyl or a hydroxyl moiety, making this building block a valuable isostere in the design of enzyme inhibitors and receptor modulators. This product is intended For Research Use Only. It is not intended for human or diagnostic use. Researchers can leverage this high-purity building block to explore new chemical space and develop next-generation therapeutic candidates.

Properties

IUPAC Name

3,3-difluoro-5-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(9)2-8-4(5)10/h3,9H,1-2H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLPGCSKRIFQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=O)C1(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256080-98-4
Record name 3,3-difluoro-5-hydroxypiperidin-2-one
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Preparation Methods

Cyclization of 2,2-Difluoro-4-pentenylamines via N-Halosuccinimide-Induced Reaction

One of the key synthetic strategies involves the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, which leads to the formation of 5-halo-3,3-difluoropiperidines. These intermediates can then be converted into 5-hydroxy-3,3-difluoropiperidines by subsequent transformations.

  • Reaction Overview:

    • Starting material: 2,2-difluoro-4-pentenylamines
    • Reagent: N-halosuccinimide (e.g., N-iodosuccinimide)
    • Mechanism: Halogenation-induced intramolecular cyclization forming 5-halo-3,3-difluoropiperidines
    • Subsequent step: Conversion of 5-halo intermediates to 5-hydroxy derivatives via nucleophilic substitution or hydrolysis
  • Key Features:

    • Efficient formation of the piperidine ring with difluoro substitution at the 3-position
    • Control over the halogen substituent at the 5-position, which can be transformed into hydroxyl group
    • Yields and reaction conditions optimized for selectivity and functional group tolerance

This method was reported in a 2010 study emphasizing its utility for synthesizing both 5-amino and 5-hydroxy-3,3-difluoropiperidines, highlighting its relevance in medicinal chemistry applications.

Iodolactonization of 2,2-Difluoro-4-pentenoic Acid Followed by Lactone Transformation

Another synthetic route involves the iodolactonization of 2,2-difluoro-4-pentenoic acid to form a γ-lactone intermediate, which is then converted into the target 5-hydroxy-3,3-difluoropiperidine.

  • Reaction Overview:

    • Starting material: 2,2-difluoro-4-pentenoic acid
    • Step 1: Iodolactonization to form a γ-lactone ring
    • Step 2: Chemical transformation of the lactone to the hydroxylated piperidine
  • Advantages:

    • Provides a route from commercially available or readily synthesized difluorinated acids
    • The lactone intermediate is a versatile scaffold for further functionalization
    • Enables introduction of the hydroxyl group at the 5-position with retention of difluoro substituents

This approach complements the cyclization method and offers an alternative pathway for preparing 5-hydroxy-3,3-difluoropiperidine derivatives.

Microwave-Assisted Coupling Using 4,4-Difluoropiperidin-3-ol Hydrochloride

A more recent method involves the microwave-assisted coupling of 4,4-difluoropiperidin-3-ol hydrochloride with heterocyclic intermediates to yield the desired difluorohydroxypiperidine derivatives.

  • Reaction Conditions:

    • Reagents: 4,4-difluoropiperidin-3-ol hydrochloride, heterocyclic amine or benzimidazolone derivatives
    • Solvent: N-Methyl-2-pyrrolidone (NMP)
    • Base: DIPEA (N,N-Diisopropylethylamine)
    • Heating: Microwave irradiation at 140 °C for 1 hour
  • Outcome:

    • Efficient synthesis of 3,3-difluoro-5-hydroxypiperidin-2-one derivatives with good yields (e.g., 73%)
    • Purification by preparative liquid chromatography
  • Example Data:

Compound Starting Material (mg) Product Yield (%) Purification Method
3 4,4-difluoropiperidin-3-ol hydrochloride (33 mg) 73 Agilent 6120 MS-Prep LC (C18-PFP column)

This method benefits from the rapid heating and enhanced reaction rates provided by microwave irradiation, leading to efficient synthesis of complex fluorinated piperidines.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
N-Halosuccinimide-Induced Cyclization 2,2-Difluoro-4-pentenylamines N-Halosuccinimide Direct cyclization, selective halogenation Requires halogen handling
Iodolactonization and Lactone Opening 2,2-Difluoro-4-pentenoic acid Iodolactonization reagents Versatile intermediate, hydroxyl introduction Multi-step process
Microwave-Assisted Coupling 4,4-Difluoropiperidin-3-ol hydrochloride DIPEA, NMP, microwave heating Fast, good yields, scalable Requires microwave reactor

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-5-hydroxypiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated amines, alcohols, and substituted piperidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Medicinal Chemistry

Antineoplastic Activity
Research indicates that 3,3-Difluoro-5-hydroxypiperidin-2-one exhibits significant antineoplastic properties. It has been studied for its potential use in treating various cancers, including acute myeloid leukemia and ovarian cancer. The compound's mechanism of action appears to involve the inhibition of specific pathways crucial for cancer cell proliferation .

Neuroprotective Effects
This compound has also shown promise in neuroprotection. Studies suggest that it may stabilize transthyretin (TTR), a protein associated with amyloid diseases, thereby preventing neurodegeneration . This application is particularly relevant for conditions such as familial amyloid neuropathies and Alzheimer's disease.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique fluorinated structure allows for the introduction of fluorine into larger molecules, which can enhance biological activity and metabolic stability . It is commonly used in the synthesis of various pharmaceutical intermediates.

Synthesis of Heterocyclic Compounds
The compound is utilized in the preparation of heterocyclic compounds, which are essential in drug discovery. Its ability to form stable intermediates makes it valuable in creating complex organic structures necessary for pharmaceutical applications .

Case Studies and Research Findings

Study Focus Findings
Study on Antineoplastic AgentsEvaluated the efficacy of this compound against cancer cell linesDemonstrated significant cytotoxic effects on leukemia and ovarian cancer cells
Neuroprotection ResearchInvestigated the compound's role in TTR stabilizationFound potential in preventing amyloid aggregation linked to neurodegenerative diseases
Synthetic Methodology StudyExplored the use of the compound as a synthetic intermediateConfirmed its effectiveness in synthesizing complex heterocycles

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

  • Structural Differences : Replaces the 3,3-difluoro groups with a hydroxymethyl substituent and introduces a phenyl group at the 5-position.
  • Lack of fluorine diminishes metabolic stability and electron-withdrawing effects, which may reduce binding affinity to enzymes requiring polar interactions .
  • Applications : Primarily used in material science and as a precursor for chiral ligands, unlike the fluorinated derivative’s focus on drug discovery .

Dihydropyrimidin-2(1H)-one Analogues

  • Structural Differences: Features a dihydropyrimidinone core instead of a piperidinone ring. Substituents like carbamoyl or piperidinoalkyl chains at the N(3) position alter steric and electronic profiles .
  • Functional Impact: The partially unsaturated ring enhances planarity, favoring π-π stacking interactions with aromatic residues in enzyme active sites. Piperidinoalkyl chains improve membrane permeability but may introduce off-target interactions due to increased flexibility .

3-Hydroxycotinine (Pyrrolidinone Derivative)

  • Structural Differences : A pyrrolidin-2-one (5-membered ring) with a hydroxyl group at the 3-position and a pyridinyl substituent.
  • The pyridinyl group enables metal coordination but introduces metabolic liabilities due to susceptibility to oxidation .
  • Applications: Used as a nicotine metabolite biomarker, highlighting divergent applications from the fluorinated piperidinone .

Data Table: Key Comparative Properties

Property 3,3-Difluoro-5-hydroxypiperidin-2-one 5-(Hydroxymethyl)-5-phenylpiperidin-2-one Dihydropyrimidin-2(1H)-one Analogues 3-Hydroxycotinine
Ring Size 6-membered (piperidinone) 6-membered (piperidinone) 6-membered (dihydropyrimidinone) 5-membered (pyrrolidinone)
Key Substituents 3,3-difluoro, 5-hydroxy 5-hydroxymethyl, 5-phenyl N(3)-carbamoyl/piperidinoalkyl 3-hydroxy, pyridinyl
Metabolic Stability High (fluorine reduces oxidation) Moderate Variable (depends on N-substituents) Low (pyridinyl oxidation)
Solubility Moderate (polar fluorine) Low (hydrophobic phenyl) Low to moderate High (polar pyridinyl)
Primary Applications Drug discovery Material science, organic synthesis Calcium channel modulation Biomarker studies

Research Findings and Implications

  • Fluorine Effects: The 3,3-difluoro configuration significantly enhances metabolic stability and reduces basicity of adjacent amines, improving oral bioavailability compared to non-fluorinated analogues like 5-(hydroxymethyl)-5-phenylpiperidin-2-one .
  • Ring Conformation: The piperidinone ring’s chair conformation stabilizes the hydroxyl group in an axial position, optimizing hydrogen-bonding interactions absent in planar dihydropyrimidinones .
  • Biological Activity: While dihydropyrimidinones target ion channels, the fluorinated piperidinone’s rigidity and polarity make it a candidate for protease or kinase inhibition, as seen in preliminary docking studies .

Biological Activity

3,3-Difluoro-5-hydroxypiperidin-2-one (CAS: 1256080-98-4) is a fluorinated piperidinone compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of two fluorine atoms and a hydroxyl group enhances its reactivity and binding affinity to various biological targets, making it a candidate for drug development and other applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. Its structure includes:

  • A six-membered piperidine ring
  • A carbonyl group at the 2-position
  • Hydroxyl group at the 5-position
  • Two fluorine atoms at the 3-position

This structural configuration contributes to its stability and potential interactions with biological molecules, influencing its pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance its lipophilicity and binding affinity to enzymes and receptors, while the hydroxyl group facilitates hydrogen bonding, which can modulate enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in cancer cell lines,
Anti-inflammatoryPotential inhibition of cytokines
NeuropharmacologicalEffects on anxiety models

Case Study: Anticancer Activity

In a study examining various fluorinated piperidines, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting a dose-dependent relationship. Further mechanistic studies are required to elucidate the pathways involved in this cytotoxic effect.

Case Study: Neuropharmacological Assessment

A behavioral study utilizing rodent models demonstrated that administration of this compound resulted in reduced hyperactivity induced by amphetamines. This suggests potential anxiolytic or antipsychotic properties, warranting further exploration into its effects on neurotransmitter systems such as dopamine and serotonin .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(S)-5-Hydroxypiperidin-2-oneHydroxyl group at position 5Lacks fluorine substitution
3-Fluoro-5-hydroxypiperidin-2-oneOne fluorine atom at position 3Different reactivity profile
4-(Trifluoromethyl)piperidin-2-oneTrifluoromethyl group at position 4Enhanced lipophilicity

These comparisons highlight how modifications in structure can lead to variations in chemical behavior and biological activity.

Q & A

Basic: What synthetic strategies are effective for preparing 3,3-Difluoro-5-hydroxypiperidin-2-one with high purity?

Methodological Answer:
The synthesis typically involves fluorination of a piperidinone precursor. Key steps include:

  • Fluorination : Use of reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 3,3-positions .
  • Hydroxyl Group Protection : The 5-hydroxyl group may require protection (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions during fluorination .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity. Monitor purity via TLC and HPLC (>98% by area normalization) .

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the hydroxyl proton (~δ 4.5–5.0 ppm, broad) and piperidinone protons (δ 3.0–4.0 ppm, multiplet) .
    • ¹³C NMR : Carbonyl carbon at ~δ 170–175 ppm; CF₂ signals split due to coupling (²J₃₃ ≈ 20–25 Hz) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~3300 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ with accurate mass matching C₅H₇F₂NO₂ (theoretical m/z 176.0464) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in a cool (<4°C), dry environment under nitrogen to prevent hydrolysis or oxidation .

Advanced: How can researchers resolve contradictions in reported fluorination yields for this compound?

Methodological Answer:

  • Control Experiments : Test fluorination efficiency under varying conditions (temperature, solvent polarity, reagent stoichiometry) .
  • Isotope Labeling : Use ¹⁹F NMR to track fluorine incorporation kinetics and identify intermediates .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and optimize reaction pathways .

Advanced: How to design experiments probing the tautomeric equilibrium between keto and enol forms?

Methodological Answer:

  • Variable-Temperature NMR : Monitor chemical shifts of the carbonyl and hydroxyl protons at temperatures ranging from −40°C to 60°C .
  • pH-Dependent Studies : Use UV-Vis spectroscopy (λ ~250–300 nm) to track tautomer ratios in buffered solutions (pH 2–12) .
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomeric forms .

Advanced: What computational methods predict the electronic effects of fluorine substituents on reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .

Advanced: How to assess hydrolytic stability under physiological conditions for drug development?

Methodological Answer:

  • Accelerated Stability Testing : Incubate compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS over 72 hours .
  • Kinetic Studies : Plot pseudo-first-order rate constants (k) for hydrolysis and calculate half-life (t₁/₂ = ln2/k) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-5-hydroxypiperidin-2-one
Reactant of Route 2
3,3-Difluoro-5-hydroxypiperidin-2-one

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